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Compound of Interest

Compound Name: 1,1,1,2,2-Pentafluoropropane

Cat. No.: B162932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

1,1,1,2,2-pentafluoropropane (HFC-245cb). The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is

intended to serve as a valuable resource for the identification, characterization, and quality

control of this compound in research and development settings.

Spectroscopic Data Summary
The empirical formula for 1,1,1,2,2-pentafluoropropane is C₃H₃F₅, with a molecular weight of

134.05 g/mol .[1] The structural formula is CH₃-CF₂-CF₃. Spectroscopic analysis provides

confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,1,1,2,2-
pentafluoropropane by providing information about the chemical environment of the hydrogen

(¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

Table 1: NMR Spectroscopic Data for 1,1,1,2,2-Pentafluoropropane
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Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H
Data not

available
CH₃

¹³C
Data not

available
C1, C2, C3

¹⁹F
Data not

available
CF₂, CF₃

Note: Specific chemical shift and coupling constant data for 1,1,1,2,2-pentafluoropropane are

available on SpectraBase. A Varian EM-360 instrument was used for the ¹⁹F NMR data

acquisition.[1] A detailed interpretation would reveal a triplet for the -CF₃ group due to coupling

with the adjacent -CF₂- group, and a quartet for the -CF₂- group due to coupling with the -CF₃

group.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bonding within a molecule by measuring

the absorption of infrared radiation. The vapor phase IR spectrum of 1,1,1,2,2-
pentafluoropropane is available on SpectraBase.[1]

Table 2: Key IR Absorptions for 1,1,1,2,2-Pentafluoropropane

Wavenumber (cm⁻¹) Intensity Assignment

Data not available C-H stretching

Data not available C-F stretching

Data not available C-C stretching

Note: The spectrum is expected to be dominated by strong C-F stretching absorptions, typically

in the 1400-1000 cm⁻¹ region. C-H stretching vibrations from the methyl group would appear

around 3000-2850 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b162932?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2_2-Pentafluoropropane
https://www.benchchem.com/product/b162932?utm_src=pdf-body
https://www.benchchem.com/product/b162932?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2_2-Pentafluoropropane
https://www.benchchem.com/product/b162932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The gas chromatography-mass spectrometry (GC-MS)

data for 1,1,1,2,2-pentafluoropropane is available on SpectraBase.[1]

Table 3: Mass Spectrometry Data for 1,1,1,2,2-Pentafluoropropane

m/z Relative Intensity (%) Possible Fragment

Data not available [C₃H₃F₅]⁺ (Molecular Ion)

Data not available [C₂F₅]⁺

Data not available [CF₃]⁺

Data not available [CH₃CF₂]⁺

Note: The mass spectrum will show the molecular ion peak and various fragment ions resulting

from the cleavage of C-C and C-F bonds. Common fragments for fluorinated alkanes include

the loss of fluorine atoms and cleavage of the carbon chain.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a volatile

fluorinated propane like 1,1,1,2,2-pentafluoropropane.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation: A solution of 1,1,1,2,2-pentafluoropropane is prepared by dissolving a

few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm

NMR tube. A reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR or

CFCl₃ for ¹⁹F NMR, is added.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition parameters, including pulse

width, acquisition time, and relaxation delay, are set.
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Data Acquisition: For ¹H and ¹³C NMR, both proton-decoupled and coupled spectra may be

acquired. For ¹⁹F NMR, proton-decoupled spectra are common to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical

shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Gas Phase): A gas cell with KBr or NaCl windows is evacuated. A small

amount of 1,1,1,2,2-pentafluoropropane is introduced into the cell to a pressure of a few

millibars.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the empty gas cell is recorded.

Data Acquisition: The IR spectrum of the sample is recorded by passing an infrared beam

through the gas cell. Multiple scans are typically co-added to improve the signal-to-noise

ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. Peak positions and intensities are

then identified.

Mass Spectrometry (GC-MS)
Sample Introduction: A dilute solution of 1,1,1,2,2-pentafluoropropane in a volatile solvent

is injected into the gas chromatograph (GC). The GC separates the compound from any

impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron ionization (EI) is a common method, where the molecules are

bombarded with high-energy electrons to form a molecular ion and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b162932?utm_src=pdf-body
https://www.benchchem.com/product/b162932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a

generalized workflow for analysis.
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Caption: Spectroscopic techniques for structural elucidation.
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Caption: Generalized experimental workflow for analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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